4-Anilino-2-(trifluoromethyl)butanoic acid

Description

Chemical Identity and Structural Characterization of 4-Anilino-2-(trifluoromethyl)butanoic Acid

Systematic Nomenclature and Molecular Formula Analysis

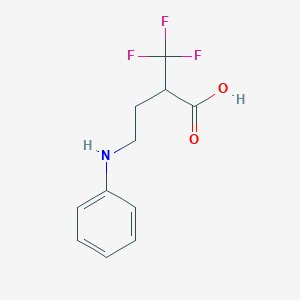

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular structure and substitution pattern. The compound bears the Chemical Abstracts Service registry number 1355334-75-6, which serves as a unique identifier in chemical databases and literature. The molecular formula C₁₁H₁₂F₃NO₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 247.22 grams per mole.

The structural framework consists of a butanoic acid backbone with two distinct substituents that significantly influence the compound's chemical behavior. The trifluoromethyl group (-CF₃) is positioned at the 2-carbon of the butanoic acid chain, while an anilino group (phenylamine residue) is attached to the 4-carbon position. This substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics, as the trifluoromethyl group exhibits strong electron-withdrawing properties while the aniline moiety can participate in electron donation through resonance effects.

The International Chemical Identifier string for this compound is InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17), which provides a standardized representation of the molecular connectivity. The corresponding InChI Key UZCZPGYHAUYITA-UHFFFAOYSA-N serves as a condensed hash representation that facilitates database searches and compound identification across different chemical information systems.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Solid-State Conformations

While specific X-ray crystallographic data for this compound was not directly available in the current literature search, related trifluoromethyl-containing compounds have been extensively characterized using single crystal X-ray diffraction techniques. The crystallographic analysis of analogous structures reveals that trifluoromethyl-substituted compounds typically adopt conformations that minimize steric interactions between the bulky trifluoromethyl group and adjacent functional groups. These studies demonstrate that the trifluoromethyl group often assumes gauche conformations relative to the carboxylic acid functionality to reduce unfavorable electronic and steric interactions.

The solid-state packing arrangements of trifluoromethyl-containing amino acid derivatives are characterized by intermolecular hydrogen bonding networks involving the carboxylic acid groups and aniline nitrogen atoms. These hydrogen-bonding patterns contribute significantly to the overall crystal stability and influence the physical properties of the compound in its solid state. The presence of both hydrogen bond donors (aniline nitrogen and carboxylic acid) and acceptors (carboxyl oxygen atoms) creates opportunities for complex supramolecular assemblies that can be elucidated through detailed crystallographic analysis.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of proton and carbon-13 chemical environments. The trifluoromethyl group exhibits characteristic spectroscopic signatures that are readily identifiable in both proton and fluorine-19 Nuclear Magnetic Resonance spectra. Similar trifluoromethyl-containing compounds demonstrate fluorine-19 Nuclear Magnetic Resonance signals typically appearing between -60 to -75 parts per million, with the exact chemical shift depending on the electronic environment and conformational preferences.

The aniline protons in the aromatic region typically appear as complex multiplets between 6.5 and 7.5 parts per million in proton Nuclear Magnetic Resonance spectra, reflecting the electronic influence of the nitrogen substituent on the benzene ring. The methylene protons adjacent to the aniline nitrogen and those adjacent to the trifluoromethyl-substituted carbon exhibit distinct chemical shifts and coupling patterns that provide detailed information about the molecular conformation and intramolecular interactions. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon bearing the trifluoromethyl group as a characteristic quartet due to carbon-fluorine coupling, typically appearing in the range of 120-130 parts per million.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide structural confirmation and purity assessment. The carboxylic acid functionality exhibits strong absorption bands corresponding to carbonyl stretching vibrations typically observed around 1700-1750 wavenumbers, while the associated hydroxyl stretching appears as a broad absorption in the 2500-3300 wavenumber region. The aniline nitrogen-hydrogen stretching vibrations contribute additional bands in the 3200-3500 wavenumber region, often appearing as sharp peaks that can be distinguished from the broader carboxylic acid hydroxyl absorption.

The trifluoromethyl group contributes characteristic absorption patterns in the fingerprint region, with carbon-fluorine stretching vibrations typically appearing between 1000-1400 wavenumbers. These bands are often intense and provide definitive evidence for the presence of the trifluoromethyl functionality. Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 247, corresponding to the molecular weight of the compound. The fragmentation pattern in electron ionization mass spectrometry typically shows characteristic losses associated with the trifluoromethyl group (loss of 69 mass units corresponding to CF₃) and the aniline functionality, providing structural confirmation through characteristic fragmentation pathways.

Computational Chemistry Studies of Electronic Structure

Density Functional Theory Calculations

Computational studies using Density Functional Theory provide valuable insights into the electronic structure and molecular properties of this compound. Related computational investigations on trifluoromethyl-containing compounds have employed various functional and basis set combinations, with B3LYP/6-31G* representing a commonly used approach for geometry optimization. These calculations reveal that the trifluoromethyl group significantly influences the electron distribution within the molecule, creating regions of electron depletion adjacent to the highly electronegative fluorine atoms.

The presence of the trifluoromethyl substituent affects the acidity of the carboxylic acid group through inductive electron withdrawal, resulting in a lower predicted dissociation constant compared to unsubstituted butanoic acid derivatives. Computational analysis of the frontier molecular orbitals indicates that the highest occupied molecular orbital is primarily localized on the aniline nitrogen and aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the carboxylic acid carbonyl and the electron-deficient carbon bearing the trifluoromethyl group. These electronic characteristics influence the compound's reactivity patterns and intermolecular interactions.

Tautomeric Equilibrium Analysis

Computational investigation of potential tautomeric forms reveals the predominance of the neutral carboxylic acid tautomer under standard conditions, consistent with the known behavior of similar amino acid derivatives. The analysis considers various protonation states and conformational arrangements, including zwitterionic forms where the carboxylic acid is deprotonated and the aniline nitrogen is protonated. Energy calculations suggest that the neutral form represents the thermodynamically most stable tautomer in non-polar environments, while zwitterionic forms may become more favorable in polar solvents or at physiological conditions.

The trifluoromethyl substituent influences the relative stabilities of different tautomeric forms through its strong electron-withdrawing effect, which stabilizes the carboxylate anion and makes deprotonation more favorable compared to non-fluorinated analogs. Conformational analysis reveals multiple low-energy conformations corresponding to different orientations of the aniline group relative to the trifluoromethyl-substituted carbon, with energy barriers for interconversion typically in the range of 10-20 kilojoules per mole. These computational insights provide a theoretical framework for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

4-anilino-2-(trifluoromethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCZPGYHAUYITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid typically involves the reaction of aniline with a suitable butanoic acid derivative that contains a trifluoromethyl group. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

4-Anilino-2-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic Acid

- Structural Differences: The C2 position features a methylidene (=CH₂) group instead of -CF₃. The anilino group is substituted with a fluorine and methyl group at the C3 and C4 positions of the phenyl ring, respectively .

- The oxo group (C=O) at C4 introduces a ketone moiety, which may influence hydrogen-bonding interactions and solubility.

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic Acid

- Structural Differences: Contains a conjugated double bond (but-2-enoic acid backbone) instead of a saturated butanoic acid chain .

- The altered position of -CF₃ may affect steric interactions in binding pockets compared to the target compound.

Fluorinated Spirocyclic Derivatives (EP 4 374 877 A2)

- Structural Differences: Complex spirocyclic cores (e.g., 6,7-diazaspiro[4.5]dec-9-en) replace the simple butanoic acid backbone . Multiple trifluoromethyl and pyrimidine groups are present.

- Implications: The bulky spiro framework likely improves target selectivity in pharmaceutical applications but complicates synthesis.

4-Anilino-1-Boc-piperidine

- Structural Differences :

- Implications :

- The Boc group enhances stability during synthetic steps but requires deprotection for biological activity.

- The piperidine moiety introduces basicity, contrasting with the acidic nature of the target compound.

Data Table: Structural and Functional Comparison

Biological Activity

4-Anilino-2-(trifluoromethyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group () is known to significantly influence the compound's chemical properties, including solubility and reactivity, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 360.328 g/mol |

| Melting Point | 95-98 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research has shown that compounds with similar structures can modulate the activity of various biological targets, such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : It has potential binding affinity to receptors involved in cellular signaling mechanisms.

Therapeutic Applications

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : The compound has been investigated for its potential to inhibit tumor growth in various cancer models.

- Neuroprotective Effects : Research indicates possible neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inclusion of the trifluoromethyl group enhanced the potency of these compounds compared to their non-fluorinated counterparts.

Study 2: Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A specific study on breast cancer cells indicated a dose-dependent response where higher concentrations led to increased cell death .

Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of related compounds in models of oxidative stress. The trifluoromethyl group was identified as a key feature contributing to reduced neuronal death under stress conditions .

Q & A

Basic: What are the standard synthetic routes for 4-Anilino-2-(trifluoromethyl)butanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step procedures starting from commercially available precursors. For example:

- Step 1: Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using catalysts like Pd(PPh₃)₄ .

- Step 2: Couple the anilino group to the butanoic acid backbone via amidation or reductive amination, often requiring anhydrous conditions and catalysts such as HATU or EDC .

- Step 3: Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane) and finalize with recrystallization (solvent: ethanol/water) .

Optimization: Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry (1.2–1.5 equivalents of trifluoromethylating agents) to minimize side products .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments and confirms trifluoromethyl group presence via ¹⁹F NMR (δ ~ -60 to -70 ppm) .

- HPLC-MS: Quantifies purity (>95%) and detects byproducts using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

- FT-IR: Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

Answer:

- Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability .

- Electron Withdrawal: Stabilizes adjacent negative charges (e.g., carboxylate anion) via inductive effects, altering pKa (e.g., butanoic acid pKa shifts from ~4.8 to ~3.5) .

- Reactivity: Enhances resistance to metabolic degradation in biological assays compared to non-fluorinated analogs .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

- Challenge 1: Poor crystal formation due to conformational flexibility. Solution: Use slow evaporation (e.g., dichloromethane/hexane) or co-crystallization with stabilizing agents (e.g., urea derivatives) .

- Challenge 2: Disorder in trifluoromethyl groups. Solution: Collect high-resolution data (≤0.8 Å) and refine using SHELXL with anisotropic displacement parameters .

- Example: A related compound (4-oxo-2-(trifluoromethyl)butanoic acid) showed resolved disorder after 10 cycles of refinement .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Answer:

- Modification Strategy:

- Assays:

Advanced: How can contradictory data on the compound’s reactivity or biological activity be resolved?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.